Product packaging for 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol(Cat. No.:)

4-(1-Methyl-1h-indazol-3-yl)butan-2-ol

Cat. No.: B13552507
M. Wt: 204.27 g/mol
InChI Key: VRFRBDAUZRBJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-Methyl-1h-indazol-3-yl)butan-2-ol (CAS 148593-06-7) is a high-purity heterocyclic organic compound supplied with a typical purity of 98% . This compound, with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol, serves as a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research . The structure, featuring a 1-methylindazole moiety linked to a butan-2-ol chain, makes it a useful intermediate for the synthesis of more complex molecules. Researchers employ it in the exploration of novel pharmacologically active substances, particularly as a precursor in developing targeted therapies . The indazole scaffold is of significant interest in the development of various bioactive compounds, and this specific methylated derivative offers a point of diversification for structure-activity relationship (SAR) studies . Analytical data, including NMR, HPLC, and LC-MS, are available to ensure identity and purity for critical research applications . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B13552507 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(1-methylindazol-3-yl)butan-2-ol

InChI

InChI=1S/C12H16N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6,9,15H,7-8H2,1-2H3

InChI Key

VRFRBDAUZRBJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NN(C2=CC=CC=C21)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Indazole Ring Systems

The indazole core, a bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry. researchgate.net Its synthesis and subsequent functionalization have been the subject of extensive research, leading to a variety of robust methodologies for its construction and modification.

Cyclization Reactions for Indazole Scaffold Construction

The formation of the indazole ring system is typically achieved through intramolecular cyclization reactions where a crucial N-N bond is formed or a pyrazole (B372694) ring is constructed onto a benzene (B151609) precursor. A number of classical and modern synthetic strategies have been developed for this purpose.

Common cyclization strategies include:

The Fischer Indazole Synthesis: This involves the cyclization of arylhydrazones derived from o-haloaryl aldehydes or ketones. For instance, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent Cu₂O-mediated cyclization to yield 1H-indazoles. nih.gov

Cadogan Reductive Cyclization: This method facilitates the synthesis of 2H-indazoles through the reductive cyclization of ortho-imino-nitrobenzene substrates, which are generated in situ from the condensation of o-nitrobenzaldehydes and various amines. acs.org

Palladium-Catalyzed C-H Amination: Intramolecular, ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a direct route to 1H-indazoles. nih.gov

Copper-Mediated N-N Bond Formation: Ketimines prepared from o-aminobenzonitriles and organometallic reagents can be cyclized using Cu(OAc)₂ with oxygen as the oxidant to form 1H-indazoles in good to excellent yields. nih.govthieme-connect.com

1,3-Dipolar Cycloadditions: The reaction between in situ generated diazo compounds (from N-tosylhydrazones) and arynes offers a mild and efficient pathway to 3-substituted indazoles. organic-chemistry.org

The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Cyclization Reactions for Indazole Synthesis

Reaction Name/TypeKey PrecursorsTypical Reagents/CatalystsResulting IsomerReference
Fischer Indazole Synthesis (from Hydrazones)o-Haloaryl N-sulfonylhydrazonesCu₂O, heat1H-Indazole nih.gov
Cadogan Reductive Cyclizationo-Nitrobenzaldehydes, AminesTri-n-butylphosphine2H-Indazole acs.org
Palladium-Catalyzed C-H AminationAminohydrazonesPalladium catalyst1H-Indazole nih.gov
Copper-Mediated N-N Bond Formationo-Aminobenzonitriles, OrganometallicsCu(OAc)₂, O₂1H-Indazole nih.gov
[3+2] CycloadditionN-Tosylhydrazones, Aryne precursorsCsF or TBAF1H-Indazole organic-chemistry.org

Functionalization Strategies for Indazole Nitrogen and Carbon Atoms

Once the indazole scaffold is constructed, its properties and utility can be tuned through functionalization at its nitrogen and carbon atoms. Direct catalytic functionalization is a powerful tool for the synthesis of important indazole derivatives. researchgate.net

Nitrogen Atom Functionalization: Direct alkylation or arylation of the indazole NH group often leads to a mixture of N1 and N2 substituted products, as the 1H- and 2H-tautomers are close in energy. rsc.orgresearchgate.net Regioselectivity is highly dependent on the reaction conditions, including the nature of the electrophile, base, and solvent. researchgate.net For example, N1-arylation can be achieved using copper-catalyzed conditions with specific ligands. researchgate.net

Carbon Atom Functionalization: The C3 position of the indazole ring is a common site for functionalization. chim.it Strategies include:

Halogenation: Iodination or bromination at the C3 position, typically using I₂ or Br₂ under basic conditions, provides a versatile handle for subsequent cross-coupling reactions. chim.it

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura, Negishi, and other cross-coupling reactions are widely used to introduce aryl, heteroaryl, or alkyl groups at a pre-halogenated C3 position. researchgate.netchim.itmdpi.com

Direct C-H Functionalization: Modern methods allow for the direct activation of the C3 C-H bond, enabling coupling with various partners and avoiding the need for pre-functionalization. rsc.org This can be achieved through transition metal catalysis or radical pathways. rsc.org Late-stage functionalization via C–H activation is recognized as an efficient approach for increasing molecular complexity. rsc.org

Specific Synthesis of 4-(1-Methyl-1H-indazol-3-yl)butan-2-ol

Precursor Synthesis and Reaction Pathways for the Butanol Moiety

A likely strategy involves the reaction of an N1-methylated indazole nucleophile with an electrophilic four-carbon building block.

Proposed Synthetic Pathway:

Preparation of 1-Methyl-1H-indazole: The starting material, 1-methyl-1H-indazole, can be prepared from 1H-indazole via regioselective methylation (discussed in 2.2.2).

C3-Metalation: The 1-methyl-1H-indazole can be regioselectively metalated at the C3 position using a strong base such as n-butyllithium (n-BuLi) or a zinc-based reagent. chim.it

Coupling with an Electrophile: The resulting C3-lithiated or zincated indazole is then reacted with a suitable four-carbon electrophile. A practical choice would be a protected form of the butanone side chain, such as 1-bromo-3-butanone or an epoxide like propylene (B89431) oxide, followed by further steps. A more direct route is coupling with 3-oxobutanal or a related species, followed by reduction. An alternative is the reaction with but-3-en-2-one (B6265698) (methyl vinyl ketone) via Michael addition, followed by reduction of the double bond and ketone.

Reduction to the Alcohol: The resulting ketone, 4-(1-methyl-1H-indazol-3-yl)butan-2-one, is then reduced to the target secondary alcohol, this compound. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent would be effective for this transformation.

Strategies for N1 Methylation of the Indazole Ring

The regioselective methylation of the indazole nitrogen is a critical step that dictates the final structure of the target molecule. Direct methylation of 1H-indazole typically yields a mixture of 1-methyl and 2-methyl isomers, with the ratio being highly sensitive to the reagents and conditions employed. rsc.orgresearchgate.netresearchgate.net

Basic Conditions: Methylation using methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a base (e.g., KOH, K₂CO₃) often results in poor selectivity, affording mixtures of N1 and N2 products. researchgate.netacs.org The N1-alkylated product is generally considered the thermodynamically controlled product. researchgate.netresearchgate.net

Acidic Conditions: Under mild acidic conditions, alkylation may favor the N2 position, which is considered the kinetically favored product as its lone pair is more accessible. researchgate.net Reagents like methyl 2,2,2-trichloroacetimidate under acidic promotion can provide high selectivity for the N2 position. researchgate.netthieme-connect.com

Specific Reagents: The choice of methylating agent can significantly influence the outcome. For example, diazomethane (B1218177) in the presence of BF₃·Et₂O has been reported to give a high yield of the N1-methylated product for 6-nitro-1H-indazole. researchgate.netacs.org In contrast, trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent) can lead to selective N2-methylation. researchgate.netacs.org

To ensure the desired N1-methylation for the synthesis of this compound, a careful selection of methodology is required. One approach is to perform the methylation and separate the resulting isomers chromatographically. Alternatively, a blocking group strategy or specific reaction conditions that are known to favor the N1 isomer for the unsubstituted indazole ring would be employed.

Table 2: Comparison of Indazole Methylation Conditions

Methylating AgentConditionsPrimary Product (General Trend)Reference
Dimethyl Sulfate (DMS)KOH, 45 °C~1:1 mixture of N1 and N2 isomers researchgate.netacs.org
Methyl Iodide (MeI)DMSO, 70 °CMixture, favors N2 but includes N1 and dimethylated products researchgate.netacs.org
DiazomethaneBF₃·Et₂O, 70 °CFavors N1 isomer (e.g., for 6-nitroindazole) researchgate.netacs.org
Trimethyloxonium tetrafluoroborateCH₂Cl₂Highly selective for N2 isomer researchgate.netacs.org
Methyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)₂Highly selective for N2 isomer researchgate.netthieme-connect.com

Stereoselective Synthesis and Chiral Resolution of the Butanol Moiety

The butan-2-ol moiety in the target molecule contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol. The preparation of a single enantiomer can be achieved either through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective Synthesis: This approach aims to create the desired stereocenter with a specific configuration during the synthesis. The most common method would be the asymmetric reduction of the ketone precursor, 4-(1-methyl-1H-indazol-3-yl)butan-2-one. This can be accomplished using chiral reducing agents or catalysts. Examples of such methods include:

CBS Reduction (Corey-Bakshi-Shibata): Utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (BH₃) to achieve highly enantioselective reduction of prochiral ketones.

Noyori Asymmetric Hydrogenation: Employs ruthenium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) for the hydrogenation of ketones to chiral alcohols.

Chiral Hydride Reagents: Use of stoichiometric chiral reducing agents like those derived from lithium aluminum hydride modified with chiral ligands (e.g., BINAL-H).

Chiral Resolution of the Butanol Moiety: If the synthesis yields a racemic mixture of the alcohol, the enantiomers can be separated through chiral resolution. A highly effective and widely used method for secondary alcohols is kinetic resolution. acs.orgnih.gov

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. jocpr.commdpi.com In the presence of an acyl donor (e.g., vinyl acetate), the lipase (B570770) will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. mdpi.com For example, Candida antarctica lipase B (CALB) is known for its high efficiency in resolving a wide range of secondary alcohols. mdpi.com This process results in the separation of the mixture into one enantiomer as an ester and the other as the unreacted alcohol, both in high enantiomeric excess. jocpr.com

Non-Enzymatic Kinetic Resolution: This can be achieved using chiral chemical catalysts. For instance, chiral (dimethylamino)pyridine (DMAP) derivatives have been developed as effective catalysts for the enantioselective acylation of secondary alcohols. acs.orgnih.gov The selectivity in these systems can be high, sometimes approaching that of enzymatic methods. acs.orgnih.gov

The choice between stereoselective synthesis and chiral resolution depends on factors such as the efficiency of the asymmetric step, the cost of catalysts or reagents, and the ease of separation of the final products.

Diastereoselective and Enantioselective Approaches

Direct and specific enantioselective synthetic routes for this compound are not extensively documented in publicly available literature. However, established principles of asymmetric synthesis allow for the proposal of several viable pathways. A highly logical and common approach involves the asymmetric reduction of a prochiral ketone precursor, 4-(1-methyl-1H-indazol-3-yl)butan-2-one.

Asymmetric Ketone Reduction:

The synthesis of the ketone precursor could be achieved through methods such as the acylation of a suitable organometallic indazole species or the alkylation of 1-methyl-1H-indazole followed by oxidation. Once the ketone is obtained, its stereoselective reduction can be approached in several ways:

Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP). These catalysts can hydrogenate the ketone to the corresponding alcohol with high levels of enantioselectivity.

Chiral Hydride Reagents: Stoichiometric or catalytic amounts of chiral reducing agents can effectively deliver a hydride ion to one face of the ketone. Examples include the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane reagent with a chiral oxazaborolidine catalyst.

Biocatalysis: Enzymes, such as ketoreductases (KREDs) found in various microorganisms like yeast, can reduce ketones with exceptionally high enantioselectivity under mild reaction conditions.

An alternative advanced strategy involves the direct C3-functionalization of the indazole ring with a chiral side chain. Research has demonstrated the highly enantioselective C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis. semanticscholar.orgmit.edunih.gov This reaction can create C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent enantioselectivity. semanticscholar.orgnih.gov The resulting allyl group could then be chemically transformed (e.g., via hydroboration-oxidation) to yield the desired chiral butan-2-ol side chain. The enantioselectivity in such CuH-catalyzed reactions is governed by a six-membered Zimmerman-Traxler-type transition state. semanticscholar.orgnih.govmit.edu

Table 1: Examples of Enantioselective C3-Allylation of Indazoles Using CuH Catalysis semanticscholar.orgmit.edu
Allene SubstituentYield (%)Enantiomeric Ratio (e.r.)
Methyl9499.5:0.5
Ethyl9598:2
Cyclopropyl9192:8
Isobutyl8596:4

Chromatographic and Crystallographic Methods for Enantiomeric Separation

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its individual enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. ptfarm.plukm.myshimadzu.com

Chromatographic Methods:

Chiral HPLC and SFC rely on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a wide range of chiral compounds, including heterocyclic molecules like indazoles and related azoles. ptfarm.plmdpi.com

The choice of mobile phase is crucial for achieving optimal separation. In HPLC, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol or ethanol) are common. researchgate.net SFC, which uses supercritical CO2 as the main mobile phase component modified with an alcohol co-solvent, often provides faster separations with higher efficiency. shimadzu.commdpi.comnih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Azole-type Compounds
Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase Modifiers (for SFC)Reference
Chiralcel® OJCellulose tris(4-methylbenzoate)Methanol, Ethanol, 2-Propanol ptfarm.pl
Chiralpak® ADAmylose tris(3,5-dimethylphenylcarbamate)Methanol, Ethanol researchgate.net
Lux® Amylose-2Amylose tris(5-chloro-2-methylphenylcarbamate)Isopropanol researchgate.net
Astec CyclobondCyclodextrin-basedAcetonitrile/Water researchgate.net

Crystallographic Methods:

Classical resolution via diastereomeric salt formation is another potential method. This involves reacting the racemic alcohol with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Once separated, the desired enantiomer of the alcohol can be recovered by treating the salt with a base. The absolute configuration of the pure enantiomer can then be unequivocally determined by single-crystal X-ray crystallography. nih.govnih.gov

Derivatization and Analog Synthesis of the Chemical Compound

Derivatization of this compound can be performed to create analogs with modified properties or to facilitate analysis. Modifications can be targeted at the butanol side chain or the indazole ring system.

Modifications at the Butanol Side Chain

The secondary hydroxyl group on the butanol side chain is the most reactive site for derivatization. Standard organic transformations can be applied to modify this functional group. researchgate.netnih.gov

Esterification: The alcohol can be converted to an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This is often used to introduce different functional groups or to act as a protecting group.

Etherification: Formation of an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 4-(1-methyl-1H-indazol-3-yl)butan-2-one, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Table 3: Potential Derivatization Reactions at the Butanol Side Chain
Reaction TypeReagent(s)Product Functional Group
EsterificationAcetyl chloride, PyridineAcetate Ester
Etherification1. Sodium hydride (NaH), 2. Methyl iodide (CH3I)Methyl Ether
OxidationDess-Martin Periodinane (DMP)Ketone

Substituent Effects on the Indazole Ring System

The chemical properties and reactivity of this compound can be modulated by introducing various substituents onto the benzene portion of the indazole ring. The nature (electron-donating or electron-withdrawing) and position of these substituents can have significant electronic and steric effects. nih.gov

A key aspect of indazole chemistry is the regioselectivity of N-alkylation, which is highly sensitive to substituents on the ring. nih.govd-nb.infonih.govbeilstein-journals.org While the target compound is already N1-methylated, understanding these effects is crucial for the synthesis of related analogs. Studies have shown that the ratio of N1 to N2 alkylation is influenced by both steric hindrance and the electronic nature of substituents. For instance, bulky substituents at the C7 position can sterically hinder attack at the N1 position, favoring N2 alkylation. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO2, -CO2Me), have been shown to confer excellent N2 regioselectivity. nih.gov In contrast, using sodium hydride in a less polar solvent like THF can promote the formation of a chelated intermediate with C3-carbonyl substituents, leading to high N1 selectivity. nih.govd-nb.info These findings are critical for designing synthetic routes to specifically substituted indazole analogs.

Table 4: Influence of Indazole Ring Substituents on N-Alkylation Regioselectivity (N1:N2 ratio) nih.gov
Substituent PositionSubstituentConditionsN1:N2 Ratio
C3-CO2MeNaH, THF>99:1
C3-C(CH3)3NaH, THF>99:1
C7-NO2NaH, THF4:96
C7-CO2MeNaH, THF<1:99
C5-NO2NaH, THF94:6

Preclinical Biological and Pharmacological Investigations

Mechanistic Elucidation of Biological Actions

There is no publicly available information identifying the specific biological targets of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol. Target identification and engagement studies are crucial first steps in understanding a compound's mechanism of action, and the absence of such research indicates the preliminary stage of its investigation.

No studies detailing the interaction of this compound with any specific receptors or enzymes have been found. Analysis of its binding affinity, kinetics, and mode of interaction would be necessary to elucidate its pharmacological profile.

In Vitro Biological Activity Spectrum

The effect of this compound on enzyme activity, such as kinases or cholinesterases, has not been reported. In vitro screening against a panel of relevant enzymes would be required to determine any modulatory capabilities.

There is no data available on the functional regulation of ion channels by this compound. While other indazole derivatives have been shown to interact with ion channels like TRPV1, this specific activity has not been investigated for the compound .

Information regarding the impact of this compound on cellular pathways, such as cell proliferation or signaling cascades, is not available in the current body of scientific literature. Cellular assays would be necessary to explore these potential effects.

Receptor Agonist and Antagonist Profiling

The indazole nucleus is a versatile scaffold that has been incorporated into a variety of receptor ligands with diverse pharmacological activities. Research has demonstrated that different indazole derivatives can act as agonists, antagonists, or inverse agonists at various receptors.

For instance, certain indazole derivatives have been identified as potent antagonists for the serotonin (B10506) 4 receptor (5-HT4R). nih.gov One such derivative, 12g , demonstrated a significant antinociceptive effect in animal models of analgesia, suggesting its potential as a therapeutic agent for pain management. nih.gov Another study highlighted the discovery of a potent human calcitonin gene-related peptide (CGRP) receptor antagonist, BMS-742413 , which contains an indazole moiety. nih.gov This compound showed robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow, indicating its potential for the treatment of migraine. nih.gov

Furthermore, non-imidazole indazole derivatives have been investigated as inverse agonists/antagonists at the human histamine (B1213489) H3 receptor. researchgate.net The compound BF2.649 acted as a competitive antagonist with a Ki value of 0.16 nM and as an inverse agonist with an EC50 value of 1.5 nM. researchgate.net

The interaction of benzodiazepine (B76468) ligands, which can include indazole structures, with the GABA receptor complex demonstrates a spectrum of activities from agonist to antagonist and inverse agonist, influencing the chloride ionophore. nih.gov

Table 1: Receptor Activity of Selected Indazole Derivatives

Compound Receptor Target Activity Potential Application
12g Serotonin 4 Receptor (5-HT4R) Antagonist Analgesia
BMS-742413 Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Migraine

| BF2.649 | Histamine H3 Receptor | Inverse Agonist/Antagonist | Promoting vigilance and cognition |

In Vivo Preclinical Explorations (Mechanistic Focus)

Indazole derivatives have been evaluated in various animal models to assess their therapeutic potential in a range of diseases. For example, the anti-inflammatory effects of compounds can be tested in models where a topical irritant is applied to an animal's skin. youtube.com A series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which are structurally related to the subject compound, have demonstrated significant analgesic and antipyretic effects in animal models. nih.gov

In the context of cancer research, one indazole derivative, 2f , was shown to suppress the growth of a 4T1 tumor model in vivo without obvious side effects. rsc.org This compound inhibited cell proliferation and colony formation of the breast cancer cell line. rsc.org

Indazole derivatives have been shown to influence various physiological processes. For instance, some indazole derivatives exhibit anti-aggregatory and vasorelaxant activity through the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. ingentaconnect.comnih.gov

In the central nervous system, the histamine H3 receptor inverse agonist BF2.649 was found to enhance tele-methylhistamine levels in the mouse brain, an indicator of increased histaminergic neuron activity. researchgate.net Furthermore, this compound increased dopamine (B1211576) and acetylcholine (B1216132) levels in the prefrontal cortex of rats, suggesting its potential to modulate neurotransmission. researchgate.net

Broad Pharmacological Classes of Indazole Derivatives

The indazole scaffold is a key component in a wide array of compounds with diverse pharmacological activities. nih.gov These activities include, but are not limited to, antineoplastic, antiproliferative, antimicrobial, and antiparasitic effects. ingentaconnect.comnih.govnih.gov

Indazole derivatives are a significant class of compounds in anti-cancer research. nih.govresearchgate.net Several FDA-approved small molecule anti-cancer drugs contain the indazole scaffold. rsc.org These derivatives have been developed as inhibitors of various kinases and enzymes involved in cancer progression, such as fibroblast growth factor receptor (FGFR) inhibitors, indoleamine-2,3-dioxygenase1 (IDO1) inhibitors, Pim kinase inhibitors, Aurora kinase inhibitors, and Bcr-Abl inhibitors. nih.govresearchgate.net

For example, the indazole derivative 2f exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This compound induced apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. rsc.org It also disrupted the migration and invasion of these cells. rsc.org Another indazole derivative, entrectinib (127) , showed high activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

Compound Cancer Cell Line IC50 (μM)
2f Various 0.23 - 1.15

| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | 0.012 |

Indazole derivatives have also been investigated for their antimicrobial and antiparasitic properties. ingentaconnect.comnih.govnih.gov A set of 2H-indazole derivatives were synthesized and tested against various intestinal and vaginal pathogens. nih.gov These compounds showed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives being more potent than the reference drug metronidazole (B1676534). nih.gov For instance, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. nih.gov Additionally, compounds 18 and 23 demonstrated in vitro growth inhibition of Candida albicans and Candida glabrata. nih.gov

The antimicrobial activity of indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has also been reported, with some compounds showing significant antibacterial and antifungal activity. turkjps.orgresearchgate.net

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

Compound Pathogen Activity
18 Giardia intestinalis 12.8x more active than metronidazole
18 Candida albicans, Candida glabrata Growth inhibition

| 23 | Candida albicans, Candida glabrata | Growth inhibition |

Neuropharmacological and Neuroprotective Activity

No studies detailing the neuropharmacological or neuroprotective effects of this compound were identified.

Anti-inflammatory and Immunomodulatory Effects

There is no available research on the anti-inflammatory or immunomodulatory properties of this compound.

Other Emerging Biological Activities (e.g., metabolic regulation, herbicidal action)

No information regarding other biological activities, such as metabolic regulation or herbicidal action, for this compound could be located.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlation of Structural Motifs with Biological Potency

The biological potency of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol is intrinsically linked to its two primary structural motifs: the 1-methyl-1H-indazole core and the butan-2-ol side chain at the 3-position.

The indazole core is a bicyclic aromatic system that serves as a critical scaffold for interaction with various biological targets. The nitrogen atoms in the pyrazole (B372694) ring can act as hydrogen bond acceptors or donors, and the aromatic system can engage in π-π stacking and hydrophobic interactions with protein residues. The position of the nitrogen atoms within the indazole ring can significantly influence the compound's biological properties. nih.gov The 1H-indazole tautomer is generally considered the more stable form. nih.gov

The N-methylation of the indazole ring, as seen in this compound, can enhance metabolic stability and modulate binding affinity by influencing the electronic properties and steric profile of the molecule.

The butan-2-ol side chain at the C3 position plays a pivotal role in determining the compound's interaction with the target protein. The length, flexibility, and presence of functional groups on this chain are key determinants of biological activity. The hydroxyl group of the butan-2-ol moiety can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein.

A hypothetical SAR study on a series of analogs could yield data as presented in the interactive table below, illustrating the importance of these structural features.

Compound Modification IC50 (nM) Notes
Analog 1Removal of the hydroxyl group500Highlights the importance of the hydrogen-bonding capability of the hydroxyl group.
Analog 2Replacement of the butan-2-ol with a shorter ethyl chain800Suggests an optimal length for the side chain for effective binding.
Analog 3Demethylation of the indazole nitrogen350Indicates that N-methylation may enhance potency.
Analog 4Substitution at the 6-position of the indazole ring with an aryl group50Demonstrates that modifications to the indazole core can significantly improve activity. nih.gov

Investigation of Substitution Effects on Target Selectivity

Modifying the substituents on the indazole ring can significantly impact the target selectivity of the compound. For instance, substitutions at different positions of the benzene (B151609) ring of the indazole core can steer the molecule's binding preference towards a specific protein isoform or a completely different target.

Structure-activity relationship studies have shown that introducing different functional groups at various positions on the indazole ring can modulate selectivity. For example, adding a bulky group at the C6 position might enhance selectivity for a target with a large hydrophobic pocket in that region.

Below is a hypothetical data table illustrating how substitutions on the indazole ring could affect target selectivity against two related kinases, Kinase A and Kinase B.

Compound Substitution at C6 Kinase A IC50 (nM) Kinase B IC50 (nM) Selectivity (B/A)
Parent CompoundH1002002
Analog 5-Cl804005
Analog 6-OCH31201501.25
Analog 7-Phenyl50100020

These hypothetical findings underscore the principle that even minor structural modifications can lead to significant changes in target selectivity, a key aspect of modern drug design.

Stereochemical Impact on Biological Activity and Binding Affinity

The presence of a chiral center at the C2 position of the butan-2-ol side chain in this compound means that it can exist as two enantiomers, (R)- and (S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol. Stereochemistry often plays a critical role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.govresearchgate.net

The two enantiomers can exhibit different pharmacological properties, with one enantiomer (the eutomer) often being significantly more potent than the other (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal interaction with the binding site of the target protein. nih.gov The differential binding affinity of enantiomers is a well-established principle in pharmacology. nih.gov

The following interactive data table provides a hypothetical illustration of how the stereochemistry at the butan-2-ol side chain might affect the binding affinity and biological activity.

Compound Stereochemistry Binding Affinity (Kd, nM) Biological Activity (IC50, nM)
Enantiomer A(R)5080
Enantiomer B(S)500900
Racemic Mixture(R/S)-450

This data illustrates that the (R)-enantiomer has a significantly higher binding affinity and, consequently, greater biological activity than the (S)-enantiomer.

Pharmacophore Modeling for Indazole-Based Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comresearchgate.net A pharmacophore model for indazole-based ligands like this compound would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms of the indazole ring.

Hydrogen Bond Donor: The hydroxyl group on the butan-2-ol side chain.

Aromatic Ring: The indazole ring system.

Hydrophobic Features: The methyl group on the indazole ring and the alkyl part of the butanol side chain.

A pharmacophore model can be generated based on the structure of known active ligands or the structure of the target's binding site. nih.gov This model can then be used in virtual screening to identify new compounds with the potential for similar biological activity. dovepress.comugm.ac.id

A hypothetical pharmacophore model for an indazole-based kinase inhibitor might consist of:

One aromatic feature corresponding to the indazole ring.

One hydrogen bond acceptor feature from a nitrogen atom in the indazole ring.

One hydrogen bond donor feature from the hydroxyl group.

One hydrophobic feature from the methyl group.

Exploration of Bioisosteric Replacements in the Chemical Compound

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. cambridgemedchemconsulting.combenthamscience.com For this compound, several bioisosteric replacements could be explored.

Replacements for the Hydroxyl Group: The hydroxyl group of the butan-2-ol side chain is a key hydrogen bond donor. Potential bioisosteric replacements could include an amine (-NH2), a thiol (-SH), or a fluorine atom to modulate hydrogen bonding capacity and lipophilicity. cambridgemedchemconsulting.com

Replacements for the Indazole Core: The indazole ring itself can be replaced by other bicyclic heteroaromatic systems such as benzimidazole, benzotriazole, or indole (B1671886) to explore different interactions with the target protein.

Replacements within the Butanol Side Chain: The butanol chain can be modified by replacing a methylene (B1212753) group (-CH2-) with an oxygen atom (ether linkage) or a sulfur atom (thioether linkage) to alter the flexibility and polarity of the side chain. nih.gov

The following table presents some potential bioisosteric replacements and their anticipated effects.

Original Group Bioisosteric Replacement Potential Effect
-OH-FIncreased metabolic stability, altered hydrogen bonding. cambridgemedchemconsulting.com
-OH-NH2Altered hydrogen bonding and basicity.
IndazoleBenzimidazoleModified aromatic interactions and hydrogen bonding patterns.
-CH2- in side chain-O-Increased polarity and flexibility.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 4-(1-methyl-1h-indazol-3-yl)butan-2-ol, docking simulations can elucidate potential interactions with biological targets.

Detailed Research Findings:

Studies on various indazole derivatives have successfully employed molecular docking to identify key binding interactions. For instance, docking studies of novel indazole derivatives against the aromatase enzyme, a target in breast cancer, revealed binding energies ranging from -7.7 to -8.0 kcal/mol. These studies often identify crucial interactions with active site residues like Arg115 and Met374. Similarly, docking of 3-carboxamide indazole derivatives into the active site of a renal cancer-related protein (PDB: 6FEW) has been performed to evaluate their potential efficacy. nih.gov For a hypothetical docking study of this compound, one could expect to identify key hydrogen bonding and hydrophobic interactions with a target protein.

Illustrative Molecular Docking Data for Indazole Derivatives

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Indazole Derivative 5fAromatase-8.0Arg115
Indazole Derivative 5gAromatase-7.7Arg115, Thr310, Leu372, Leu477
Indazole Derivative 8vRenal Cancer Protein (6FEW)HighNot specified
Indazole Derivative 8wRenal Cancer Protein (6FEW)HighNot specified
Indazole Derivative 8yRenal Cancer Protein (6FEW)HighNot specified

Quantum Chemical Calculations for Electronic Structure and Tautomerism

Quantum chemical calculations are used to understand the electronic properties of molecules, such as their electronic structure and the relative stability of different tautomeric forms. The indazole ring can exist in 1H and 2H tautomeric forms, and their relative stability can significantly influence the molecule's reactivity and biological activity. nih.gov

Detailed Research Findings:

Thermodynamic calculations have shown that the 1H-indazole tautomer is generally the more stable form. nih.gov Density Functional Theory (DFT) is a common method used for these calculations. For instance, DFT studies on novel indazole derivatives have been used to determine their optimized geometry and HOMO-LUMO energy gaps. nih.gov Such calculations for this compound would provide insights into its electronic properties and reactivity. The presence of the methyl group at the N1 position fixes the tautomeric form to 1H-indazole.

Illustrative Quantum Chemical Calculation Data for Indazole Derivatives

PropertyMethodFinding
Tautomer StabilityThermodynamic Internal Energy Calculation1H-indazole is the predominant and stable form over 2H-indazole. nih.gov
Electronic PropertiesDFT (GAUSSIAN 09)Identified derivatives with the most substantial HOMO-LUMO energy gaps. rsc.org
Structural IntegrityDFT/B3LYP/6-31G(d,p)Validated the structure of a related indazole derivative. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand within a protein's active site over time.

Detailed Research Findings:

MD simulations have been used to study the stability of indazole derivatives when bound to their target proteins. For example, MD simulations of a potent indazole derivative targeting the HIF-1α protein showed that the compound remained stable within the active site. nih.gov Similarly, simulations of indazol-pyrimidine hybrids targeting the c-Kit tyrosine kinase protein confirmed the stability of the ligand-protein complex. mdpi.com For this compound, MD simulations could be used to assess the stability of its binding to a potential target and to understand the dynamic nature of the interactions.

Illustrative Molecular Dynamics Simulation Data

SystemSimulation TimeKey Finding
Indazole derivative 39 - HIF-1α complexNot specifiedCompound was found to be quite stable in the active site. nih.gov
Apo-protein (c-KIT)Not specifiedAverage RMSD of 1.33 ± 0.19 Å. mdpi.com
5f–c-KIT complexNot specifiedAverage RMSD of 1.29 ± 0.20 Å, confirming stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Detailed Research Findings:

3D-QSAR studies have been performed on indazole derivatives to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov These models generate steric and electrostatic maps that provide a framework for designing new, more potent inhibitors. nih.gov QSAR models have also been developed for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, identifying key molecular descriptors that correlate with activity. nih.gov The development of a QSAR model for a series of compounds including this compound could help predict its activity and guide the design of more potent analogs.

Illustrative QSAR Model Data for Indazole Derivatives

QSAR Model TypeTargetKey Descriptors/Findings
3D-QSAR (Field and Gaussian based)HIF-1α inhibitorsSteric and electrostatic maps provide a framework for designing new inhibitors. nih.govresearchgate.net
GA-MLRSAH/MTAN inhibitorsIdentified descriptors AATS1v, RDF55m, E1s, ATSC3s, and AATSC7s as crucial for activity. nih.gov
de novo and Hansch approachβ-Estrogen receptor ligandsSubstitution at the 3rd position of the indazole nucleus is decisive for selectivity. eurekaselect.com

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a method for drug discovery that starts by identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity.

Detailed Research Findings:

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, making it an excellent starting point for FBDD. nih.gov An FBDD approach was successfully used to develop a new indazole-based AXL kinase inhibitor. An initial indazole fragment hit was identified and subsequently optimized using docking studies to yield a potent inhibitor. nih.gov The butanol side chain of this compound could be considered a fragment that could be modified or combined with other fragments to develop new compounds with desired biological activities.

Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The ¹H NMR spectrum would display signals for the aromatic protons of the indazole ring, typically found in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The N-methyl group protons would appear as a sharp singlet further upfield, likely in the range of 3.8-4.2 ppm.

The protons of the butan-2-ol side chain would have characteristic chemical shifts and splitting patterns. The proton attached to the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet around 3.8-4.0 ppm. The adjacent methylene (B1212753) protons (CH₂) would show complex splitting patterns due to coupling with neighboring protons. The terminal methyl group protons of the butyl chain would be the most shielded, appearing as a doublet in the upfield region (around 1.2 ppm). The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 8.0Multiplet
N-CH₃3.8 - 4.2Singlet
CH-OH3.8 - 4.0Multiplet
Indazole-CH₂2.8 - 3.2Multiplet
CH₂-CH(OH)1.6 - 2.0Multiplet
CH₃-CH(OH)~1.2Doublet
OHVariableBroad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the indazole ring are expected to resonate in the downfield region of the spectrum, typically between 110 and 140 ppm. The carbon atom C3 of the indazole ring, to which the butyl chain is attached, would have a specific chemical shift influenced by the substitution. The N-methyl carbon would appear at a characteristic chemical shift, generally in the range of 30-35 ppm.

The carbons of the butan-2-ol side chain would be observed in the upfield region. The carbon bearing the hydroxyl group (C-OH) would be found around 65-70 ppm. The other aliphatic carbons would have chemical shifts in the range of 10-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-C110 - 140
Indazole-C3~140
C-OH65 - 70
N-CH₃30 - 35
Indazole-CH₂~30
CH₂-CH(OH)~40
CH₃-CH(OH)~23

Nitrogen-15 (¹⁵N) NMR spectroscopy can be used to characterize the nitrogen atoms within the indazole ring system. nih.govnih.govacs.org The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and chemical environment. For 1-substituted indazoles, the N1 and N2 atoms exhibit distinct chemical shifts. nih.gov These shifts can help confirm the position of the methyl group on the indazole ring. The ¹⁵N chemical shifts of N1 and N2 atoms are very different for N-substituted indazoles. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular structure by identifying long-range connectivities, for instance, between the protons of the N-methyl group and the carbons of the indazole ring, and between the protons of the butyl chain and the indazole ring carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The high-resolution mass spectrum (HRMS) of this compound would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₂H₁₆N₂O).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the butan-2-ol side chain. Common fragments would include the loss of a water molecule (M-18), the loss of a methyl group (M-15), and the loss of an ethyl group (M-29). Alpha-cleavage next to the hydroxyl group is also a characteristic fragmentation for alcohols, which would lead to a prominent ion at m/z 45. docbrown.info The indazole ring itself can also undergo characteristic fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion
204[M]⁺ (Molecular Ion)
189[M - CH₃]⁺
186[M - H₂O]⁺
159[M - C₂H₅O]⁺
145[C₉H₉N₂]⁺
131[C₈H₇N₂]⁺
45[C₂H₅O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the range of 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring are expected to be observed in the 1450-1650 cm⁻¹ region. A distinct C-O stretching vibration for the secondary alcohol would be present around 1100 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C / C=N Stretch (Aromatic)1450 - 1650
C-O Stretch (Secondary Alcohol)~1100

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. Furthermore, it reveals intricate details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules pack together in the crystal lattice. This packing arrangement can influence critical material properties, including solubility, stability, and melting point.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, the analysis of structurally related indazole derivatives demonstrates the utility and the type of data obtained from this technique. For instance, studies on other 1-methyl-1H-indazole compounds provide insight into the expected molecular geometry and packing motifs.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The final output is a detailed structural model.

As an illustrative example, the crystallographic data for a related compound, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, reveals key structural parameters. nih.gov Such an analysis provides information on the crystal system, space group, unit cell dimensions, and the dihedral angles between different ring systems within the molecule. nih.gov In that specific case, the indazole and benzene (B151609) rings were found to be nearly perpendicular to each other. nih.gov The crystal packing was stabilized by hydrogen bonds, forming distinct structural motifs. nih.gov

Table 1: Example Crystallographic Data for a Related Indazole Derivative (N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide) (Note: This data is for a structurally related compound and is presented for illustrative purposes.)

ParameterValueReference
Chemical FormulaC₁₅H₁₄ClN₃O₃S nih.gov
Formula Weight351.80 nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)8.2023 (1) nih.gov
b (Å)10.6312 (2) nih.gov
c (Å)10.8957 (2) nih.gov
α (°)117.523 (1) nih.gov
β (°)93.095 (1) nih.gov
γ (°)103.166 (1) nih.gov
Volume (ų)806.36 (2) nih.gov
Z (molecules/unit cell)2 nih.gov

This level of detailed structural information is invaluable for confirming the identity of a synthesized compound and for understanding its physicochemical properties at a molecular level.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a research compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing purity and isolating the compound from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for a wide range of organic molecules. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, commonly a UV-Vis spectrophotometer, quantifies the components as they elute from the column. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately determined, often to levels greater than 98%. moldb.com

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long capillary column. Separation is based on the compound's boiling point and affinity for the stationary phase. GC is frequently coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, aiding in the identification of impurities. The analysis of various indazole-based synthetic cannabinoids, for example, heavily relies on GC-MS for identification and characterization in complex matrices. researchgate.netresearchgate.net

While specific, validated methods for this compound are proprietary or not widely published, typical conditions can be inferred from the analysis of similar molecules. A reverse-phase HPLC method would likely be employed for purity assessment, given the compound's structure.

Table 2: Illustrative Chromatographic Conditions for Analysis of Indazole Derivatives (Note: These are general example conditions and would require optimization for the specific compound.)

ParameterHPLC ExampleGC-MS Example
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water (with formic acid)Helium
Flow Rate/Gas Velocity 1.0 mL/min1.2 mL/min
Detector UV-Vis Diode Array Detector (DAD) at ~210 nmMass Spectrometer (MS)
Oven Temperature N/ATemperature program (e.g., 150°C hold 1 min, ramp to 300°C)
Injection Volume 5-10 µL1 µL (split injection)

These chromatographic techniques are essential for quality control, ensuring that a research material meets the required purity specifications for its intended application and that its identity is confirmed. The combination of chromatographic separation with spectroscopic detection (like MS) provides a high degree of confidence in the analytical results.

Advanced Research Avenues and Future Perspectives for the Chemical Compound

Discovery of Novel Biological Targets and Pathways

While specific biological targets for 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol are not yet extensively documented in publicly available research, the broader indazole family exhibits activity against a diverse array of biological targets. This provides a rational basis for initiating screening campaigns to elucidate the specific mechanism of action for this compound.

Future research should focus on screening this compound against panels of key enzyme families and receptors implicated in various diseases. Given the activities of structurally related indazoles, high-priority targets would include protein kinases, nitric oxide synthases, and components of inflammatory pathways. nih.govrsc.orgnih.gov For instance, numerous indazole derivatives are potent kinase inhibitors, targeting enzymes like EGFR, FGFR, and ERK1/2, which are crucial in cancer signaling pathways. mdpi.comnih.gov Others have shown promise as microtubule polymerization inhibitors or as antagonists for receptors like TRPV1. nih.govnih.gov

Systematic investigation through high-throughput screening and subsequent validation studies will be crucial to identify the primary molecular targets and the associated signaling pathways modulated by this specific indazole-butanol derivative.

Table 1: Examples of Biologically Active Indazole Derivatives and Their Targets
Indazole DerivativeBiological Target/ActivityTherapeutic Area
PazopanibTyrosine Kinase Inhibitor (e.g., VEGFR, PDGFR)Oncology nih.gov
NiraparibPARP InhibitorOncology nih.gov
EntrectinibALK, ROS1, TRK InhibitorOncology mdpi.com
3-Substituted IndazolesFGFR1 and DDR2 Kinase InhibitorsOncology nih.gov
1H-Indazole AmidesERK1/2 Kinase InhibitorsOncology mdpi.com
Generic Indazole SeriesiNOS/nNOS InhibitorsInflammation nih.gov
Indazole Derivative 8lMicrotubule Polymerization InhibitorOncology nih.gov

Development of Chemoinformatic and Data Science Approaches for Compound Discovery

Chemoinformatic and data science methodologies offer powerful tools to accelerate the discovery and optimization of indazole-based compounds. These computational approaches can be leveraged to predict the biological activities of this compound, identify potential off-targets, and guide the design of new analogs with improved properties.

Target Prediction and Virtual Screening: Algorithms can screen the structure of this compound against databases of known protein structures to predict binding affinities and identify the most probable biological targets.

Quantitative Structure-Activity Relationship (QSAR): By analyzing datasets of existing indazole derivatives, QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models can then predict the potency of new, unsynthesized analogs based on the indazole-butanol scaffold.

Molecular Docking: Docking simulations can provide insights into the precise binding mode of the compound within the active site of a target protein. nih.gov This information is invaluable for understanding the molecular basis of its activity and for designing modifications to enhance binding.

ADME/Tox Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. doi.org

Applying these data-driven approaches to this compound can significantly streamline its development, reducing the time and cost associated with traditional experimental screening.

Innovative Synthetic Methodologies for Indazole Derivatives

The synthesis of the indazole core is a well-explored area of organic chemistry, yet there is continuous innovation aimed at improving efficiency, versatility, and environmental sustainability. nih.gov While traditional methods exist, modern research focuses on advanced catalytic systems and novel reaction pathways that could be applied to the synthesis of this compound and its derivatives.

Recent advances include:

Transition-Metal Catalysis: Catalysts based on rhodium, palladium, copper, and silver have enabled novel C-H activation and cyclization strategies for constructing the indazole ring with high efficiency and regioselectivity. mdpi.comnih.gov

[3+2] Cycloaddition Reactions: The reaction of arynes with α-diazocarbonyl compounds provides a powerful route to substituted indazoles. ucc.ie

Flow Chemistry: Continuous flow processing offers a scalable and controlled environment for synthesizing indazoles, potentially improving safety and product consistency. ucc.ie

These innovative synthetic strategies provide a robust toolkit for producing this compound and for creating a diverse library of related compounds for further biological evaluation.

Table 2: Comparison of Modern Synthetic Methods for Indazole Scaffolds
MethodologyKey FeaturesCatalyst/Reagent ExamplesReference
Rhodium(III)-Catalyzed C-H ActivationAtom-economic, direct functionalization.[Cp*RhCl2]2 mdpi.comnih.gov
Copper-Catalyzed CyclizationLower cost catalyst, good functional group tolerance.Cu(OAc)2, Cu2O mdpi.com
Palladium-Catalyzed AnnulationUsed for oxidative benzannulation of pyrazoles.Pd(OAc)2 nih.gov
Silver(I)-Mediated C-H AminationEfficient for preparing 3-substituted indazoles.Ag(I) salts nih.gov
Aryne/[3+2] CycloadditionPowerful for forming the indazole core with diazo compounds.CsF, TBAF ucc.ie

Application in Chemical Biology as Probes and Tools

Beyond its direct therapeutic potential, this compound could serve as a valuable scaffold for the development of chemical probes. These specialized tools are designed to study biological systems by selectively interacting with and reporting on the activity of specific proteins or pathways.

To be used as a chemical probe, the indazole-butanol scaffold could be chemically modified by:

Attaching Reporter Tags: Incorporating fluorescent dyes, biotin, or other reporter molecules would allow for the visualization and isolation of its biological targets.

Introducing Photo-crosslinking Groups: Adding a photoreactive moiety would enable the compound to form a covalent bond with its target protein upon UV irradiation, facilitating target identification through proteomics.

Creating Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to pull down its binding partners from cell lysates.

The development of such probes derived from this compound would be instrumental in validating its biological targets, mapping its interaction networks, and elucidating its precise mechanism of action within a cellular context.

Potential for Multitarget Ligand Design Based on the Indazole-Butanol Scaffold

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being complemented by the design of multitarget ligands, which can simultaneously modulate multiple nodes in a disease network. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The indazole scaffold is well-suited for this strategy, as demonstrated by the development of several multi-target kinase inhibitors. nih.govnih.gov

The this compound structure presents a versatile scaffold for rational multitarget design. The indazole core can serve as a primary pharmacophore for one target, while the butanol side chain can be systematically modified to engage a second, distinct target. For example, in the context of cancer, one could design an analog that inhibits both a key signaling kinase and a protein involved in angiogenesis or cell cycle progression. rsc.orgnih.gov This rational design process, guided by structural biology and computational modeling, could unlock novel therapeutic strategies for complex diseases where targeting a single pathway is insufficient.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Methyl-1H-indazol-3-yl)butan-2-ol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indazole derivatives. For example, a Friedel-Crafts alkylation or nucleophilic substitution may introduce the butan-2-ol moiety. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using ethanol/water mixtures to achieve >95% purity. Intermediate characterization by 1H^1H-NMR ensures correct functional group introduction .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR (in DMSO-d6d_6 or CDCl3_3) confirm structural integrity, with attention to indazole proton shifts (8.0–8.5 ppm) and hydroxyl group signals (~2–3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain in the indazole-butanol linkage. Hydrogen bonding networks are mapped to predict solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial tests, IC50_{50} for enzyme inhibition) across multiple labs.
  • Control variables : Monitor solvent effects (DMSO vs. aqueous buffers) and stereochemical purity, as enantiomers may exhibit divergent activities.
  • Computational validation : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., CYP450 enzymes), cross-referencing crystallographic data .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor interactions over 100 ns trajectories, focusing on the indazole ring’s π–π stacking and hydroxyl group hydrogen bonding.
  • Density Functional Theory (DFT) : Gaussian 16 calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity with electrophilic biological targets. Solvation models (e.g., PCM) improve accuracy .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Substituent variation : Introduce halogen atoms (F, Cl) at the indazole 5-position or modify the butan-2-ol chain length to assess steric/electronic effects.
  • Biological screening : Test derivatives against panels of cancer cell lines (NCI-60) or microbial strains. Use dose-response curves to quantify potency shifts.
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What strategies address enantiomeric separation challenges for chiral derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases. Monitor elution profiles via CD detectors.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in racemic mixtures. Kinetic resolution parameters (e.g., kcat/KMk_{cat}/K_M) are optimized via pH-stat titrations .

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature (40–80°C), catalyst loading (Pd/C, 1–5 mol%), and solvent polarity (THF vs. DMF).
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., indazole dimerization) by precise residence time control. In-line FTIR monitors intermediate conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.